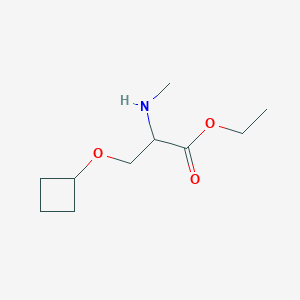
Ethyl O-cyclobutyl-N-methylserinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl O-cyclobutyl-N-methylserinate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are commonly found in natural products, pharmaceuticals, and fine chemicals. This compound features a cyclobutyl group, which is a four-membered carbon ring, attached to an ethyl ester and an N-methylserinate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl O-cyclobutyl-N-methylserinate typically involves the esterification of cyclobutyl carboxylic acid with N-methylserine. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl O-cyclobutyl-N-methylserinate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium ethoxide (NaOEt) in ethanol.
Major Products
Oxidation: Cyclobutyl carboxylic acid.
Reduction: Cyclobutyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl O-cyclobutyl-N-methylserinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl O-cyclobutyl-N-methylserinate involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release the active components, which then interact with cellular receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl O-cyclobutyl-N-methylserinate can be compared with other similar compounds such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Cyclobutyl acetate: Similar to this compound but lacks the N-methylserinate moiety.
The uniqueness of this compound lies in its combination of the cyclobutyl ring and the N-methylserinate moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 3-cyclobutyloxy-2-(methylamino)propanoate |
InChI |
InChI=1S/C10H19NO3/c1-3-13-10(12)9(11-2)7-14-8-5-4-6-8/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
QACXPHGKLDVLGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(COC1CCC1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















